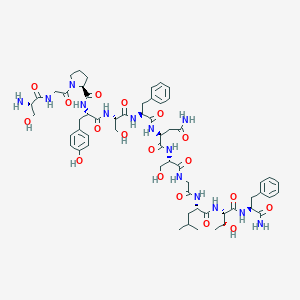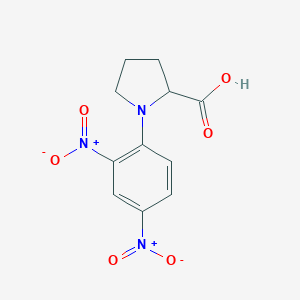![molecular formula C6H6N4O B158745 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 134791-37-0](/img/structure/B158745.png)
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Descripción general
Descripción
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, also known as MPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been used as a probe to study the structure and function of proteins. In materials science, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is not fully understood. However, it has been reported that 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has also been shown to modulate the activity of ion channels and receptors.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and enhance the activity of certain enzymes. In vivo studies have shown that 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can reduce tumor growth, inflammation, and oxidative stress. However, the effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one in lab experiments is its relatively simple synthesis method. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is also stable under normal laboratory conditions and can be easily purified. However, one of the limitations of using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is its low solubility in water, which can limit its use in certain experiments. Additionally, the effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on different cell types and tissues may vary, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one. One direction is to investigate the potential of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a drug candidate for the treatment of various diseases. Another direction is to study the structure and function of proteins using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a probe. Additionally, the synthesis of novel materials using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a building block is an area of active research. Further studies are also needed to understand the effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on normal cells and tissues and to optimize its use in lab experiments.
Conclusion
In conclusion, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one in various fields and to optimize its use in lab experiments.
Métodos De Síntesis
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can be synthesized using different methods, including the reaction of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid with thionyl chloride, followed by the reaction with ethyl acetoacetate. The yield of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one using these methods ranges from 40% to 70%.
Propiedades
IUPAC Name |
6-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-8-5-4(2-7-10-5)6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEQBYVMMNGTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952549 | |
| Record name | 6-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |
CAS RN |
30129-57-8 | |
| Record name | 30129-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)

![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)








